Tyrphostin AG 213 is a synthetic compound recognized primarily for its role as an inhibitor of protein tyrosine kinases, particularly targeting the epidermal growth factor receptor kinase. This inhibition is significant in various biological processes, especially in cancer research, where dysregulated protein tyrosine kinase activity plays a critical role in tumor progression and metastasis. The compound has gained attention for its potential therapeutic applications in oncology and other fields involving cell signaling modulation.
Tyrphostin AG 213 is classified under the category of small molecule inhibitors, specifically targeting receptor tyrosine kinases. It is derived from a series of tyrphostins, which are known for their ability to inhibit various kinases involved in signaling pathways. The compound can be sourced from chemical suppliers specializing in research chemicals and pharmaceuticals.
The synthesis of Tyrphostin AG 213 involves a multi-step process:
The molecular formula of Tyrphostin AG 213 is CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a complex structure characterized by:
This structural configuration contributes to its ability to interact with protein tyrosine kinases effectively.
Tyrphostin AG 213 predominantly undergoes substitution reactions due to its reactive functional groups:
Tyrphostin AG 213 inhibits the activity of protein tyrosine kinases by competing with ATP for binding at the active site of the kinase domain. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival. Specifically, it has been shown to affect the epidermal growth factor receptor pathway, leading to reduced cellular responses to growth factors .
Tyrphostin AG 213 has diverse applications across various scientific fields:
Tyrphostin AG 213 (CAS 122520-86-9) belongs to the tyrphostin class of synthetic protein tyrosine kinase inhibitors characterized by a phenolic backbone with strategically positioned functional groups. Its systematic chemical name is (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide, with a molecular formula of C₁₀H₈N₂O₂S and a molecular weight of 220.25 g/mol [1] [5]. The compound features:
Table 1: Structural and Physicochemical Profile of Tyrphostin AG 213
Property | Value |
---|---|
Molecular Formula | C₁₀H₈N₂O₂S |
Canonical SMILES | N#C/C(=C\c1ccc(O)c(O)c1)/C(=S)N |
Hydrogen Bond Donors | 3 (two phenolic OH, one thioamide NH) |
Hydrogen Bond Acceptors | 4 (N, O, O, S) |
Rotatable Bonds | 2 |
Topological Polar Surface Area | 122 Ų |
Density | 1.5 ± 0.1 g/cm³ |
Storage Stability | Desiccated at 2-8°C or -20°C |
AG 213 emerged from seminal work by Gazit et al. (1989) during systematic exploration of tyrosine phosphorylation inhibitors. It was designed through structure-activity relationship (SAR) optimization of erbstatin analogs, replacing the amide carbonyl with thiocarbonyl to enhance kinase binding affinity [2] [5]. Early screening identified AG 213 as a potent inhibitor of epidermal growth factor receptor (EGFR) kinase (IC₅₀ = 2.4 μM in A431 epidermoid carcinoma cells), establishing its mechanistic significance [4] [5].
Unlike early multi-kinase inhibitors, AG 213 demonstrated selectivity within the tyrosine kinase family, exhibiting 25-fold greater potency against EGFR compared to protein kinase C (IC₅₀ = 60 μM), positioning it as a valuable pharmacological probe for dissecting EGFR signaling pathways [5]. Its synthesis marked a pivotal advancement in targeted kinase inhibitor development during the 1990s, preceding clinical tyrosine kinase inhibitors like imatinib [3].
AG 213 occupies a unique niche as a dual-function modulator of kinase signaling and cytoskeletal dynamics. Primarily, it suppresses aberrant EGFR-driven proliferation in malignancies by competitively inhibiting ATP binding at the catalytic site, thereby blocking autophosphorylation and downstream signaling cascades [2] [4]. Beyond oncology, AG 213 exhibits notable anti-angiogenic properties through inhibition of platelet-derived growth factor receptor (PDGFR) kinase (IC₅₀ = 3 μM), impairing endothelial cell migration and tubulogenesis [1] [5].
Unexpectedly, AG 213 stimulates microtubule polymerization and enhances neurite outgrowth >17-fold in neuronal models, suggesting applications in neurodegenerative research [5]. This dual functionality—kinase inhibition coupled with cytoskeletal modulation—makes AG 213 a versatile tool for investigating crosstalk between signaling pathways and cellular architecture. Current research explores its effects on non-apoptotic cell death induction in tumors and inflammatory pathway modulation [2] [6].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6